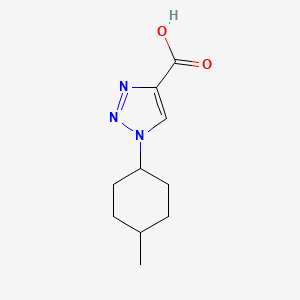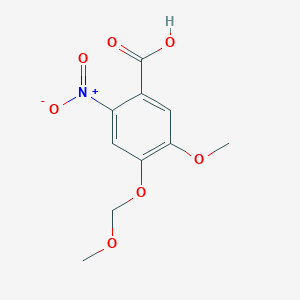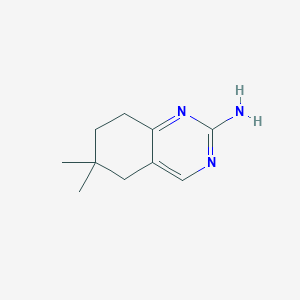
Dimethyl-3,4-Thiophendicarboxylat
Übersicht
Beschreibung
Dimethyl thiophene-3,4-dicarboxylate is an organic compound with the molecular formula C8H8O4S. It is a derivative of thiophene, featuring two carboxylate groups at the 3 and 4 positions of the thiophene ring, each esterified with a methyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of dimethyl thiophene-3,4-dicarboxylate typically begins with thiophene-3,4-dicarboxylic acid.
Esterification Reaction: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting ester is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Large-scale esterification reactions are carried out under controlled temperatures and pressures to ensure consistent product quality.
Types of Reactions:
Oxidation: Dimethyl thiophene-3,4-dicarboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation Products: Dimethyl thiophene-3,4-dicarboxylate can be oxidized to dimethyl thiophene-3,4-dicarboxylate derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction can yield dimethyl thiophene-3,4-diol or other reduced derivatives.
Substitution Products: Substitution reactions can introduce halogens or other substituents onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl thiophene-3,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex thiophene derivatives, which are used in organic synthesis and material science.
Biology: Thiophene derivatives are explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop thiophene-based drugs for various therapeutic applications.
Industry: Thiophene compounds are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which dimethyl thiophene-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, thiophene derivatives may interact with cellular targets, such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Dimethyl thiophene-3,4-dicarboxylate is compared with other thiophene derivatives, such as thiophene-2,3-dicarboxylate and thiophene-2,5-dicarboxylate. These compounds share structural similarities but differ in the positions of their carboxylate groups, leading to variations in their chemical reactivity and applications. Dimethyl thiophene-3,4-dicarboxylate is unique in its specific substitution pattern, which influences its reactivity and utility in various chemical processes.
Eigenschaften
IUPAC Name |
dimethyl thiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPFISOQOOJNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729204 | |
| Record name | Dimethyl thiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-35-3 | |
| Record name | Dimethyl thiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)



![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)


